

HPLC method for Zamifenacin fumarate quantification

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Compound of Interest

Compound Name: *Zamifenacin fumarate*

Cat. No.: *B1147935*

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An Application Note on the Quantification of **Zamifenacin Fumarate** using a Validated High-Performance Liquid Chromatography (HPLC) Method

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Zamifenacin fumarate** in bulk drug substance and pharmaceutical formulations. The described method is designed to provide high sensitivity, specificity, and accuracy, adhering to the principles of analytical method development and validation.^[1]

Introduction

Zamifenacin, with the chemical name (3R)-1-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(diphenylmethoxy)piperidine, is a selective M3 muscarinic receptor antagonist. Accurate quantification of Zamifenacin is crucial for quality control during drug development and manufacturing. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This document provides a comprehensive protocol for the determination of **Zamifenacin fumarate** using a reversed-phase HPLC method.

Chromatographic Conditions

A C18 column is a common and suitable choice for the separation of pharmaceutical compounds like Zamifenacin due to its hydrophobic stationary phase which interacts well with

non-polar to moderately polar analytes.[2][3][4] The mobile phase, a mixture of an organic solvent like acetonitrile and a buffer, is optimized to achieve good peak shape and resolution.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile : 0.02 M Phosphate Buffer (pH 3.0) (50:50 v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	225 nm
Run Time	10 minutes

Experimental Protocol

Reagents and Materials

- **Zamifenacin fumarate** reference standard (Purity ≥99%)
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)
- Water (HPLC grade)

Preparation of Mobile Phase

- 0.02 M Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

- Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 50:50 (v/v). Degas the mobile phase by sonication for 15 minutes before use.

Preparation of Standard Solutions

- Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of **Zamifenacin fumarate** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Preparation of Sample Solutions (for a tablet formulation)

- Weigh and finely powder 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 10 mg of **Zamifenacin fumarate** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters and their typical acceptance criteria are summarized below.

Validation Parameter	Result	Acceptance Criteria
Linearity (µg/mL)	1 - 20	Correlation coefficient (r^2) \geq 0.999
Accuracy (% Recovery)	99.5% - 100.8%	98.0% - 102.0%
Precision (% RSD)		
- Repeatability	< 1.0%	\leq 2.0%
- Intermediate Precision	< 1.5%	\leq 2.0%
Limit of Detection (LOD)	0.1 µg/mL	To be determined
Limit of Quantification (LOQ)	0.3 µg/mL	To be determined
Specificity	No interference from excipients	Peak purity index > 0.99
Robustness	No significant change in results	% RSD \leq 2.0%

System Suitability

Before starting the analysis, the suitability of the chromatographic system must be verified. A standard solution (e.g., 10 µg/mL) is injected five times, and the system suitability parameters are evaluated.

Parameter	Acceptance Criteria
Tailing Factor	\leq 2.0
Theoretical Plates	\geq 2000
% RSD of Peak Area	\leq 2.0%

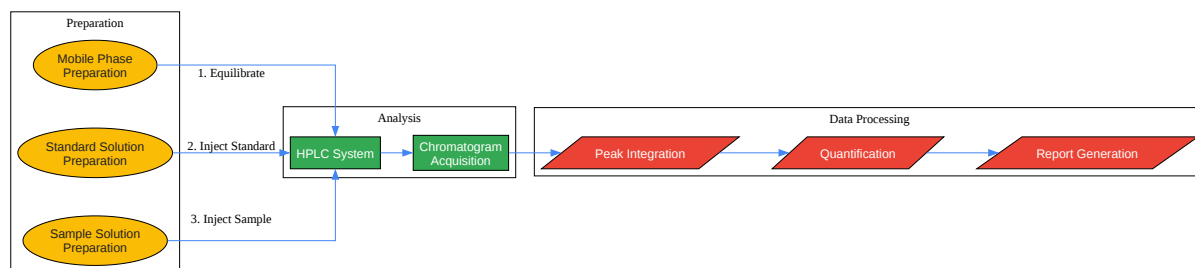
Data Analysis

The concentration of **Zamifenacin fumarate** in the sample solutions is determined by comparing the peak area of the sample with the peak area of the standard solution. The amount of **Zamifenacin fumarate** per tablet can be calculated using the following formula:

Where:

- A_{sample} = Peak area of the sample
- A_{standard} = Peak area of the standard
- C_{standard} = Concentration of the standard (mg/mL)
- V = Final volume of the sample solution (mL)
- W_{sample} = Weight of the tablet powder taken (mg)
- W_{avg} = Average weight of one tablet (mg)

Visualizations



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Caption: Workflow for the HPLC quantification of **Zamifenacin fumarate**.

Conclusion

The described HPLC method provides a reliable and efficient means for the quantification of **Zamifenacin fumarate** in pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control analysis. The validation of this method in accordance with ICH guidelines will ensure its suitability for regulatory submissions.

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